molecular formula C10H20O3S B14220767 Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester CAS No. 594836-30-3

Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester

Cat. No.: B14220767
CAS No.: 594836-30-3
M. Wt: 220.33 g/mol
InChI Key: SQDGOSHTGDYCQI-CQSZACIVSA-N
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Description

Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a sulfinyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where acetic acid and tert-butyl alcohol are fed into a reactor containing a solid acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its sulfinyl and ester groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, tert-butyl ester: Similar ester structure but lacks the sulfinyl group.

    Acetic acid, [(S)-(1,1-dimethylethyl)sulfinyl]-, ethyl ester: Similar structure with an ethyl ester instead of a tert-butyl ester.

    Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, methyl ester: Similar structure with a methyl ester instead of a tert-butyl ester.

Uniqueness

The presence of both the sulfinyl group and the tert-butyl ester in acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester makes it unique compared to other similar compounds

Properties

CAS No.

594836-30-3

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

tert-butyl 2-[(R)-tert-butylsulfinyl]acetate

InChI

InChI=1S/C10H20O3S/c1-9(2,3)13-8(11)7-14(12)10(4,5)6/h7H2,1-6H3/t14-/m1/s1

InChI Key

SQDGOSHTGDYCQI-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[S@@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)C(C)(C)C

Origin of Product

United States

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